molecular formula C10H7F3N4O B6020202 3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one

3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B6020202
M. Wt: 256.18 g/mol
InChI Key: OLWHGRQYWMCMLS-UHFFFAOYSA-N
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Description

3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and 5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one is unique due to its triazine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the triazine ring makes it particularly effective in applications requiring high stability and reactivity .

Properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9-16-8(18)5-14-17-9/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWHGRQYWMCMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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